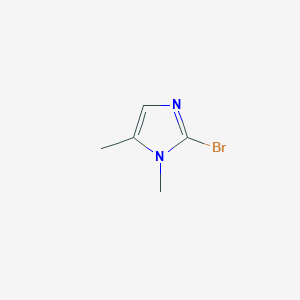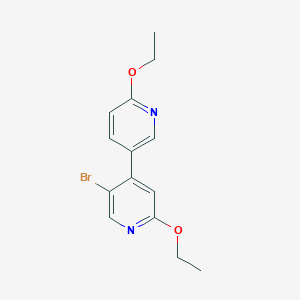
2-Morpholino-5-nitrobenzonitrile
Vue d'ensemble
Description
The compound 2-Morpholino-5-nitrobenzonitrile is a chemical species that is related to various research studies focusing on the synthesis, molecular structure, and chemical reactions of morpholine derivatives. These studies explore the interactions and characteristics of morpholine with different substituents and functional groups, contributing to the understanding of its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of morpholine derivatives has been explored in several studies. For instance, the preparation of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile was achieved through a Strecker reaction catalyzed by silica sulfuric acid, using 3,4,5-trimethoxybenzaldehyde and morpholine with cyanide sources . Another study reported the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine via a coupling reaction between morpholine and a diazonium ion derived from 4-aminobenzoic acid . These syntheses highlight the reactivity of morpholine and its ability to form various functionalized compounds.
Molecular Structure Analysis
X-ray diffraction data have been instrumental in determining the molecular structure of morpholine derivatives. The crystallographic characterization of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile revealed that it crystallizes in a monoclinic system with specific unit-cell parameters . Similarly, the structure of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was elucidated, providing insights into the geometry of the N-N double bond and the delocalization across the triazene moiety . These structural analyses are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of morpholine derivatives with other chemical species has been the subject of research. For example, the reaction of nitrosobenzene with 1-morpholin-1-ylcyclohexene was studied, yielding a hydroxylamine as the initial product, which then rearranges into another compound upon standing . This demonstrates the potential of morpholine derivatives to undergo chemical transformations, leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed its absorption and emission spectra, providing evidence of excited state transitions . Additionally, the crystal phase complex of 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal with carbon tetrachloride showed van der Waals interactions, indicating the influence of molecular interactions on the physical state of these compounds .
Applications De Recherche Scientifique
Biochimie
Les applications biochimiques du 2-morpholino-5-nitrobenzonitrile pourraient inclure son utilisation comme inhibiteur ou substrat dans les réactions enzymatiques. Sa structure pourrait interagir avec des enzymes spécifiques, influençant leur activité, ce qui est utile pour étudier les mécanismes enzymatiques ou le développement de médicaments.
Chacune de ces applications met à profit les propriétés chimiques uniques du This compound, démontrant sa polyvalence et son importance dans la recherche scientifique. Bien que les résultats de la recherche aient fourni des informations sur un composé apparenté, l'acide 2-morpholinoéthanesulfonique mononitrate , et des voies de synthèse, les applications énumérées ci-dessus sont extrapolées en fonction de la structure chimique et des utilisations courantes de composés similaires de nitrobenzonitrile dans la recherche. Pour des études spécifiques ou des résultats expérimentaux, des recherches et des expérimentations détaillées supplémentaires seraient nécessaires.
Mécanisme D'action
Target of Action
2-Morpholino-5-nitrobenzonitrile is a type of morpholino oligomer . Morpholino oligomers are uncharged molecules that bind to complementary sequences of RNA . They are specific, soluble, non-toxic, stable, and effective antisense reagents . They are very versatile, targeting a wide range of RNA targets .
Mode of Action
Morpholinos have different effects depending on the sort of target they bind . They can block ribosome assembly and stop translation of a protein from an mRNA . They can also bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing .
Biochemical Pathways
Morpholinos in general can inhibit the maturation and activity of mirna , which plays a crucial role in various biochemical pathways.
Pharmacokinetics
Morpholinos are known to freely diffuse between the cytosol and nuclear compartments once introduced into cells . They are also known to be stable and non-toxic .
Result of Action
Morpholinos in general can prevent a particular protein from being made in an organism or cell culture . They can also cause a range of different outcomes beyond simple gene knockdowns .
Action Environment
Morpholinos are known to be stable and non-toxic , suggesting that they may be robust to various environmental conditions.
Safety and Hazards
Propriétés
IUPAC Name |
2-morpholin-4-yl-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMGFZRJYLSGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428638 | |
| Record name | 2-Morpholino-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78252-11-6 | |
| Record name | 2-Morpholino-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)











